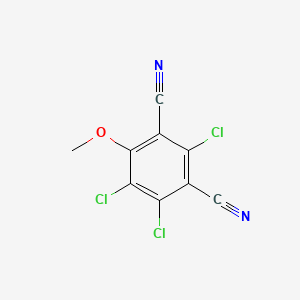

4-Methoxy-2,5,6-trichloroisophthalonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQSHXVXPDJKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206152 | |

| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-87-0 | |

| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Formation Mechanisms of 4 Methoxy 2,5,6 Trichloroisophthalonitrile

Derivation from Parent Compounds: Precursor Identification

The primary synthetic route to 4-Methoxy-2,5,6-trichloroisophthalonitrile originates from the widely used fungicide, Chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile). Chlorothalonil serves as the fundamental starting material. nih.gov The key transformation in the pathway involves the conversion of Chlorothalonil into its principal metabolite and degradation product, 4-Hydroxy-2,5,6-trichloroisophthalonitrile (B139082) . usgs.govresearchgate.netnih.gov

This hydroxy derivative, also known by research codes such as SDS-3701, HCT, or TPN-OH, is formed through the hydrolysis of the chlorine atom at the 4-position of the benzene (B151609) ring. researchgate.netcabidigitallibrary.org This compound is not only a significant environmental transformation product but also the direct precursor for the synthesis of the target methoxy (B1213986) compound. nih.govfao.org Its formation is a critical intermediate step, bridging the gap between the tetrachlorinated parent and the final methoxylated product.

Table 1: Key Precursor Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Chlorothalonil | C₈Cl₄N₂ | Ultimate Parent Compound |

Mechanistic Understanding of Methoxy Group Incorporation

The introduction of the methoxy group onto the trichloroisophthalonitrile scaffold is achieved through specific chemical reactions, primarily involving nucleophilic substitution and methylation.

Nucleophilic Aromatic Substitution at the 4-Position of Trichloro-Isophthalonitriles

The synthesis of this compound can be envisioned through a direct nucleophilic aromatic substitution (SₙAr) reaction on Chlorothalonil using a methoxide (B1231860) source. The mechanism is facilitated by the chemical nature of the isophthalonitrile ring. The two electron-withdrawing nitrile (cyano) groups on the aromatic ring activate the system towards nucleophilic attack, which is a prerequisite for this type of reaction. libretexts.org

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com

Addition Step: A nucleophile, such as the methoxide ion (CH₃O⁻), attacks the electron-deficient carbon atom bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group, in this case, a chloride ion (Cl⁻), yielding the substituted product.

Studies on the reactivity of Chlorothalonil indicate that nucleophilic attack is regioselective. While several chlorine atoms are available for substitution, the 4-position is particularly susceptible to attack, along with the 6-position. researchgate.net This regioselectivity is crucial for directing the synthesis towards the desired isomer. The substitution of a chlorine atom at the 4-position by a methoxy group is a direct application of this principle. cabidigitallibrary.org

Role of Methylation in Synthetic Strategies, e.g., from 4-Hydroxy-2,5,6-trichloroisophthalonitrile

A more common and controlled synthetic strategy involves the methylation of the direct precursor, 4-Hydroxy-2,5,6-trichloroisophthalonitrile. researchgate.netnih.gov This method leverages the presence of the hydroxyl group, which can be readily converted to a methoxy group.

The process typically involves two key steps:

Deprotonation: The phenolic hydroxyl group of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: This phenoxide ion then acts as a nucleophile, attacking a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This is a classic example of a Williamson ether synthesis. The oxygen atom attacks the methyl group, displacing the iodide or sulfate leaving group and forming the final ether linkage of the methoxy group.

This two-step approach, starting from the hydroxy derivative, is often preferred as it can be more selective and easier to control than the direct substitution on Chlorothalonil, potentially leading to higher yields of the desired 4-methoxy product.

By-product Formation and Purity Considerations in Synthesis

The synthesis of this compound is subject to the formation of several by-products that can affect the purity of the final compound. The nature and quantity of these impurities depend heavily on the chosen synthetic route and reaction conditions.

Potential sources of impurities include:

Unreacted Starting Materials: Incomplete methylation will result in the presence of the precursor, 4-Hydroxy-2,5,6-trichloroisophthalonitrile, in the final product. nih.gov

Impurities from Parent Compound: Technical-grade Chlorothalonil, the ultimate starting material, may contain impurities that can carry through the synthesis. One notable impurity of concern is Hexachlorobenzene (HCB) . fao.orgepa.gov

Side Reactions: Although nucleophilic substitution is favored at the 4-position, minor substitution at other positions (e.g., position 2 or 6) could potentially occur, leading to isomeric by-products. researchgate.net

Degradation Products: Other degradation products of Chlorothalonil, such as those involving the hydrolysis of the nitrile groups to amides, could also be present as minor impurities if the starting material is not sufficiently pure. usgs.gov

Therefore, rigorous purification steps, such as recrystallization or chromatography, are essential to isolate this compound with high purity and to remove potentially toxic by-products. Analytical methods are required to confirm the identity of the final product and quantify any residual impurities. epa.gov

Table 2: Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | 4-Methoxy-2,5,6-trichlorobenzene-1,3-dicarbonitrile |

| Chlorothalonil | 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile |

| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 4-Hydroxy-2,5,6-trichlorobenzene-1,3-dicarbonitrile |

| Hexachlorobenzene | 1,2,3,4,5,6-Hexachlorobenzene |

| Methyl Iodide | Iodomethane |

Advanced Analytical Methodologies for Characterization and Detection of 4 Methoxy 2,5,6 Trichloroisophthalonitrile

Chromatographic Separations Coupled with Mass Spectrometry (MS)

The analysis of 4-Methoxy-2,5,6-trichloroisophthalonitrile, often found in complex environmental matrices, necessitates the use of highly selective and sensitive analytical techniques. The coupling of chromatographic separation with mass spectrometry provides the requisite specificity and low detection limits for such analyses. This compound, identified as a degradation product of chlorothalonil (B1668833), can be analyzed using methods developed for the parent compound and its other metabolites. nih.govscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols and Data Interpretation

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds like this compound.

Sample Preparation and Extraction: Effective sample preparation is paramount for reliable GC-MS analysis. A common approach for extracting chlorothalonil and its metabolites from environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. hebmu.edu.cn This typically involves an initial extraction with an organic solvent such as acetonitrile (B52724), sometimes acidified to improve the stability of the analytes. hebmu.edu.cnresearchgate.net For soil and water samples, solid-phase extraction (SPE) using polymeric sorbents is also a widely used technique for isolating and concentrating the analytes before GC-MS analysis. researchgate.netnrw.de

GC-MS Parameters: A typical GC-MS system for the analysis of this compound would utilize a capillary column with a non-polar or semi-polar stationary phase, such as a DB-5MS. hebmu.edu.cneurl-pesticides.eu The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Electron ionization (EI) is a common ionization technique used for this type of analysis, as it produces characteristic and reproducible fragmentation patterns. hebmu.edu.cnmdpi.com

Data Interpretation: In GC-MS, the identification of this compound is based on its retention time and its mass spectrum. The mass spectrum is a result of the fragmentation of the molecule in the ion source. For data interpretation, the molecular ion peak ([M]⁺) and characteristic fragment ions are monitored. While a specific mass spectrum for this compound is not readily available in the provided search results, based on its structure (C₉H₃Cl₃N₂O), the expected monoisotopic mass is approximately 259.93 g/mol . mdpi.com The fragmentation pattern would likely involve the loss of a methyl group (-CH₃), a methoxy (B1213986) group (-OCH₃), and chlorine atoms (-Cl), leading to a series of diagnostic fragment ions. For confirmation, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance selectivity and sensitivity. hebmu.edu.cnmdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness hebmu.edu.cneurl-pesticides.eu |

| Carrier Gas | Helium eurl-pesticides.eu |

| Injection Mode | Splitless mdpi.com |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Analyzer | Quadrupole or Triple Quadrupole mdpi.com |

| Monitoring Mode | Full Scan, SIM, or MRM hebmu.edu.cnmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques and Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are thermally labile or less volatile.

Ionization Techniques: For the analysis of chlorothalonil metabolites, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most commonly used ionization sources in LC-MS. nih.govresearchgate.net These "soft" ionization techniques typically result in less fragmentation compared to EI, often preserving the molecular ion. Analyses can be performed in both positive and negative ion modes, depending on the compound's ability to gain or lose a proton. For halogenated and nitrile-containing compounds, negative ion mode is often preferred. researchgate.netepa.gov

LC-MS Analysis: In LC-MS, the compound is first separated on a liquid chromatography column, typically a reversed-phase column like a C18. epa.govfao.org The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. epa.govokstate.edu The separated analyte then enters the mass spectrometer for detection. Tandem mass spectrometry (MS/MS) is frequently used for confirmation and quantification, where a specific precursor ion is selected and fragmented to produce characteristic product ions. epa.govfao.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development

The development of a robust HPLC-MS method is critical for the accurate quantification of this compound. This involves the optimization of several key parameters.

Chromatographic Conditions: The choice of the analytical column and mobile phase composition is crucial for achieving good separation from matrix interferences and other related compounds. A C18 column is a common starting point. epa.govfao.org Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of a wide range of analytes. epa.gov

Mass Spectrometry Parameters: Optimization of MS parameters includes selecting the appropriate ionization mode (ESI or APCI, positive or negative), as well as tuning the voltages of the ion source components (e.g., capillary voltage, cone voltage) to maximize the signal of the target analyte. For MS/MS analysis, the collision energy must be optimized to produce a sufficient abundance of characteristic product ions for reliable identification and quantification. epa.gov For related chlorothalonil metabolites, specific precursor-product ion transitions have been established for MRM analysis. epa.gov

Table 2: Example LC-MS/MS Parameters for Analysis of a Related Metabolite (4-hydroxy-2,5,6-trichloroisophthalonitrile)

| Parameter | Value/Description |

| Instrument | UPLC coupled to a Triple Quadrupole MS epa.gov |

| Column | ACE 3 C18, 50 x 3 mm, 3 µm epa.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile epa.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) epa.gov |

| MRM Transitions | m/z 244.8 → 181.8 (primary), m/z 244.8 → 174.8 (confirmatory) epa.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Expected IR Absorptions:

C≡N (Nitrile): A sharp, medium-intensity absorption band is expected in the region of 2260-2222 cm⁻¹ for the nitrile functional groups. libretexts.org

C-O (Methoxy Ether): A stretching vibration for the aryl-alkyl ether bond would likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C=C: The benzene (B151609) ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

C-H (Methoxy): Stretching vibrations for the C-H bonds of the methoxy group would be observed around 2960-2850 cm⁻¹. libretexts.org

C-Cl (Chloro): The carbon-chlorine stretching vibrations typically appear in the 850-550 cm⁻¹ region, though these can be complex in highly substituted aromatics. okstate.edu

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260-2222 | Medium, Sharp |

| C-O (Ether) | 1275-1200, 1075-1020 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-H (sp³) | 2960-2850 | Medium |

| C-Cl | 850-550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. ¹³C NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Signals: For this compound, a total of 9 distinct carbon signals would be expected in the ¹³C NMR spectrum, assuming no accidental equivalence of signals.

Nitrile Carbons (C≡N): These carbons would typically appear in the downfield region of the spectrum, around 115-120 ppm.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the aromatic region (approximately 110-160 ppm). The chemical shifts would be influenced by the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy group. The carbon attached to the methoxy group would be shifted upfield compared to the others, while the carbons attached to the chlorine atoms would be shifted downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear in the upfield region, typically around 55-65 ppm.

While specific ¹³C NMR data for this compound is not available in the provided search results, data for the parent compound, chlorothalonil, and its hydroxy metabolite can provide a basis for prediction. researchgate.netnih.gov The presence of the methoxy group in place of a chlorine or hydroxyl group would significantly alter the chemical shifts of the adjacent aromatic carbons.

Mass Spectrometry (MS) Fragmentation Pattern Analysis and Predicted Collision Cross Section (CCS) Values

Mass spectrometry stands as a cornerstone in the structural elucidation and quantification of organic molecules. The combination of mass accuracy, sensitivity, and the ability to generate information-rich fragmentation spectra makes it an indispensable tool.

Fragmentation Pattern Analysis:

Upon ionization, typically through electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion ([M]⁺) would be observed. The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine atom (Cl•), leading to an [M-Cl]⁺ fragment. Due to the presence of three chlorine atoms, this could occur sequentially.

Loss of a Methyl Radical: The methoxy group can readily lose a methyl radical (•CH₃) to form a stable phenoxide-like radical cation, resulting in an [M-CH₃]⁺ fragment.

Loss of Formaldehyde (B43269): A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O) from the molecular ion, yielding an [M-CH₂O]⁺ fragment.

Cleavage of the Nitrile Group: The nitrile groups (C≡N) can also be lost as a radical (•CN), contributing to the complexity of the mass spectrum.

It is important to note that the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments, aiding in their identification.

For instance, in the analysis of the related compound chlorothalonil using GC-MS/MS, precursor ions of m/z 266 and 264 are often selected. The fragmentation of the m/z 266 precursor yields product ions at m/z 133 and 170, while the m/z 264 precursor fragments to m/z 168. mdpi.com

Predicted Collision Cross Section (CCS) Values:

Collision Cross Section (CCS) is a crucial parameter in ion mobility spectrometry-mass spectrometry (IMS-MS), providing an additional dimension of separation and identification based on the ion's size and shape. For this compound, predicted CCS values have been calculated for various adducts, offering valuable data for its identification in complex matrices.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 260.93838 | 154.4 |

| [M+Na]⁺ | 282.92032 | 168.2 |

| [M-H]⁻ | 258.92382 | 157.9 |

| [M+NH₄]⁺ | 277.96492 | 167.4 |

| [M+K]⁺ | 298.89426 | 162.1 |

| [M+H-H₂O]⁺ | 242.92836 | 143.0 |

| [M+HCOO]⁻ | 304.92930 | 158.8 |

| [M+CH₃COO]⁻ | 318.94495 | 222.8 |

| [M+Na-2H]⁻ | 280.90577 | 155.4 |

| [M]⁺ | 259.93055 | 150.7 |

| [M]⁻ | 259.93165 | 150.7 |

Data sourced from PubChem. The m/z represents the mass-to-charge ratio of the adduct, and the Predicted CCS values are in square angstroms (Ų). fao.org

Method Validation and Quality Control in Analytical Research

The development of a reliable analytical method for the quantification of this compound necessitates a thorough validation process to ensure the accuracy and precision of the results. The principles of method validation are universally applicable, and while specific data for this compound is scarce, the validation of methods for the related fungicide chlorothalonil provides a strong illustrative framework.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance parameters that must be evaluated include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a calibration curve.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Illustrative Method Validation Data for a Related Compound (Chlorothalonil):

The following table presents typical validation results for the analysis of the structurally related fungicide, chlorothalonil, in various agricultural products using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS/MS analysis. mdpi.com

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |

|---|---|---|---|---|---|

| Brown Rice | 0.01 | 95.2 | 5.1 | 0.003 | 0.01 |

| 0.1 | 104.1 | 3.8 | |||

| 0.5 | 98.7 | 2.9 | |||

| Soybean | 0.01 | 88.4 | 7.3 | ||

| 0.1 | 92.1 | 4.5 | |||

| 0.5 | 90.6 | 3.1 | |||

| Potato | 0.01 | 79.3 | 17.9 | ||

| 0.1 | 85.6 | 6.2 | |||

| 0.5 | 82.4 | 4.7 | |||

| Mandarin | 0.01 | 91.5 | 8.9 | ||

| 0.1 | 99.8 | 5.3 | |||

| 0.5 | 96.3 | 3.5 | |||

| Apple | 0.01 | 89.7 | 9.1 | ||

| 0.1 | 97.5 | 4.8 | |||

| 0.5 | 94.2 | 3.2 |

This data is illustrative and based on a validated method for chlorothalonil. mdpi.com The validation for this compound would require a specific study but would follow similar principles.

Quality Control in Analytical Research:

Quality control (QC) procedures are essential to ensure the ongoing reliability of the analytical results. This involves the routine use of control samples and the monitoring of method performance. Typical QC measures include:

Analysis of Blank Samples: To check for contamination and interfering peaks.

Use of Certified Reference Materials (CRMs): When available, to provide an independent assessment of accuracy.

Spiked Samples: To monitor the recovery and precision of the method in different matrices.

Replicate Analyses: To assess the precision of the measurements.

Calibration Checks: To ensure the stability of the instrument's response.

By implementing rigorous method validation and ongoing quality control, analytical laboratories can ensure the generation of high-quality, defensible data for the characterization and detection of this compound.

Mechanistic Investigations of 4 Methoxy 2,5,6 Trichloroisophthalonitrile Transformations and Reactivity

Degradation Pathways and Product Formation Under Controlled Conditions

Detailed studies outlining the complete degradation pathways of 4-Methoxy-2,5,6-trichloroisophthalonitrile under controlled laboratory conditions are not extensively available. However, based on its chemical structure as a methoxylated aromatic compound, its degradation is likely to proceed through several key transformation reactions.

One of the primary degradation routes for methoxylated aromatic compounds is O-demethylation , a process that involves the removal of the methyl group from the methoxy (B1213986) moiety. This reaction would transform this compound into its corresponding hydroxylated counterpart, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), a major and more frequently studied metabolite of chlorothalonil (B1668833).

Subsequent degradation of the resulting 4-hydroxy-2,5,6-trichloroisophthalonitrile would likely follow pathways established for this metabolite, which can include further dechlorination, hydrolysis of the nitrile groups to amides and carboxylic acids, and eventual ring cleavage.

Another potential degradation pathway could involve the hydrolysis of the nitrile groups . This reaction would convert the cyano groups into amide or carboxylic acid functionalities, leading to the formation of various chlorinated phthalic acid derivatives. The susceptibility of the nitrile groups to hydrolysis can be influenced by environmental factors such as pH and temperature.

Reductive dechlorination , the replacement of a chlorine atom with a hydrogen atom, is another plausible degradation step, particularly under anaerobic conditions. This would result in the formation of less chlorinated intermediates.

It is important to note that the specific degradation products and their rates of formation would be highly dependent on the experimental conditions, including the medium (e.g., soil, water), the presence of microorganisms, and exposure to light.

Role in Environmental Transformation Processes

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Photolysis: While specific photolysis studies on this compound are limited, aromatic compounds containing chlorine and nitrile groups are generally susceptible to photodegradation. Ultraviolet (UV) radiation from sunlight can provide the energy to break chemical bonds, leading to the transformation of the molecule. Potential photolytic reactions could include the cleavage of the carbon-chlorine bonds, leading to dechlorination, or transformations of the nitrile groups. The presence of photosensitizers in the environment, such as dissolved organic matter, could also influence the rate and pathway of photolysis.

Hydrolysis: The chemical stability of this compound to hydrolysis is a key factor in its environmental persistence. The nitrile groups can undergo hydrolysis to form amides and subsequently carboxylic acids. The rate of hydrolysis is typically pH-dependent, with faster rates often observed under alkaline or acidic conditions compared to neutral pH. The methoxy group itself is generally stable to hydrolysis under typical environmental conditions.

Biotic Transformation Pathways (e.g., Microbial Metabolism, Enzymatic Reactions)

The transformation of this compound in the environment is significantly influenced by microbial activity. Soil and water microorganisms possess a diverse array of enzymes capable of degrading complex organic molecules.

Microbial Metabolism: The primary microbial transformation pathway for methoxylated aromatic compounds is O-demethylation . This reaction is catalyzed by monooxygenase enzymes, which are common in various bacteria and fungi. The removal of the methyl group would yield 4-hydroxy-2,5,6-trichloroisophthalonitrile.

Following demethylation, the resulting hydroxylated compound can be further degraded by microbial communities. This can involve hydroxylation of the aromatic ring, followed by ring cleavage, which breaks down the aromatic structure into smaller, more readily metabolizable compounds.

Microorganisms can also mediate the hydrolysis of the nitrile groups and reductive dechlorination of the molecule, similar to the abiotic processes but often at faster rates due to enzymatic catalysis.

Enzymatic Reactions: Specific enzymes involved in the degradation of this compound have not been explicitly identified in the literature. However, based on the metabolism of similar compounds, key enzyme classes likely to be involved include:

Monooxygenases: Responsible for the initial O-demethylation step.

Hydrolases (e.g., nitrilases, amidases): Catalyze the hydrolysis of the nitrile and amide groups.

Reductases: Mediate reductive dechlorination.

Dioxygenases: Involved in the cleavage of the aromatic ring.

Chemical Stability and Reaction Kinetics in Diverse Media

Quantitative data on the chemical stability and reaction kinetics of this compound in different environmental media are scarce. However, some general expectations can be inferred from its chemical structure and the behavior of related compounds.

The stability of this compound will be influenced by factors such as pH, temperature, and the presence of reactive species in the medium. In sterile aqueous solutions, the primary degradation pathway would likely be hydrolysis, with the rate being dependent on pH and temperature.

In soil and sediment, the stability will be a function of both abiotic and biotic processes. Sorption to soil organic matter and clay particles could reduce its bioavailability for microbial degradation and protect it from abiotic degradation, thereby increasing its persistence. The reaction kinetics in soil would be complex, reflecting the interplay of adsorption-desorption, diffusion, and transformation processes.

The following table summarizes the expected relative stability and key transformation pathways in different media, based on general chemical principles and data from related compounds.

| Medium | Expected Relative Stability | Key Transformation Pathways | Influencing Factors |

| Sterile Water (Neutral pH) | Moderate | Hydrolysis of nitrile groups | Temperature |

| Acidic/Alkaline Water | Lower | Accelerated hydrolysis | pH, Temperature |

| Soil (Aerobic) | Lower to Moderate | Microbial O-demethylation, hydrolysis, dechlorination | Microbial activity, organic matter content, pH, temperature, moisture |

| Soil (Anaerobic) | Lower to Moderate | Reductive dechlorination, microbial metabolism | Redox potential, microbial community |

| Sediment | Potentially Higher | Sorption, anaerobic degradation | Organic matter content, redox potential, microbial activity |

Table 1. Expected Stability and Transformation Pathways of this compound in Diverse Media.

Theoretical and Computational Chemistry Studies of 4 Methoxy 2,5,6 Trichloroisophthalonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structures and electronic properties of chlorothalonil (B1668833) and its derivatives. researchgate.net These computational approaches allow for the optimization of molecular geometries and the analysis of electron distribution, which are fundamental to understanding a molecule's behavior.

Molecular orbital analysis for chlorothalonil and its hydroxylated metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), reveals key aspects of their chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this regard. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For instance, DFT calculations have determined the HOMO-LUMO energy gaps for chlorothalonil and 4-hydroxy-2,5,6-trichloroisophthalonitrile to be 4.64 eV and 4.41 eV, respectively. researchgate.net This suggests that the hydroxylated metabolite is slightly more reactive than the parent compound.

It is reasonable to infer that 4-Methoxy-2,5,6-trichloroisophthalonitrile would exhibit a HOMO-LUMO gap in a similar range, influenced by the electron-donating nature of the methoxy (B1213986) group. The charge distribution in these molecules is significantly affected by the electronegative chlorine and nitrogen atoms, as well as the oxygen atom in the hydroxy and methoxy groups. This distribution is crucial for determining how the molecule interacts with other substances in its environment.

Table 1: Calculated HOMO-LUMO Energy Gaps for Chlorothalonil and its Hydroxy Metabolite

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chlorothalonil | - | - | 4.64 |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | - | - | 4.41 |

Data sourced from DFT calculations reported in scientific literature. researchgate.net

Spectroscopic Simulations and Predictions (e.g., Vibrational Frequencies, C≡N Vibration Sensitivity)

Computational methods can accurately predict spectroscopic properties, such as infrared (IR) and Raman spectra. DFT calculations have been successfully used to predict the vibrational frequencies of chlorothalonil and 4-hydroxy-2,5,6-trichloroisophthalonitrile, with the scaled results showing good agreement with experimental data. researchgate.net

A key feature in the spectra of these compounds is the vibration of the cyano (C≡N) groups. The frequency and intensity of the C≡N stretching mode are sensitive to the electronic environment of the benzene (B151609) ring. For chlorothalonil and its hydroxy metabolite, these vibrations are well-characterized. It is expected that the C≡N vibrational frequencies in this compound would be similarly prominent and potentially shifted due to the electronic influence of the methoxy group.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. Studies on the atmospheric degradation of chlorothalonil and its metabolites by hydroxyl (•OH) radicals have been performed using quantum chemical methods. These studies calculate the geometries of reactants, transition states, and products to determine the most likely reaction pathways.

For 4-hydroxy-2,5,6-trichloroisophthalonitrile, the hydrogen abstraction from the hydroxyl group is identified as a major degradation pathway. In the case of this compound, it is plausible that hydrogen abstraction from the methoxy group could be a significant reaction channel. Additionally, •OH radical addition to the aromatic ring is another important degradation mechanism for these types of compounds. The presence of the methoxy group would likely influence the preferred sites of radical attack on the aromatic ring.

Prediction of Physico-Chemical Parameters Relevant to Environmental Fate

While specific computationally predicted physico-chemical parameters for this compound are not available, the properties of its parent compounds provide a basis for estimation. Chlorothalonil is known to be a persistent environmental contaminant. Its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is noted to be more persistent and mobile than the parent compound.

Computational models can be used to estimate parameters such as solubility, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc), which are crucial for predicting the environmental transport and fate of a chemical. Given that this compound is a derivative of these compounds, it is likely to share some of their environmental persistence characteristics. The methoxy group may alter its polarity and, consequently, its behavior in soil and water compared to the hydroxy analogue.

Structure Reactivity Relationship Analyses of 4 Methoxy 2,5,6 Trichloroisophthalonitrile

Correlations Between Molecular Structure and Chemical Reactivity

The chemical reactivity of 4-Methoxy-2,5,6-trichloroisophthalonitrile is intrinsically linked to its molecular architecture. The molecule consists of a central benzene (B151609) ring substituted with two cyano (-CN) groups at positions 1 and 3 (the isophthalonitrile core), three chlorine atoms at positions 2, 5, and 6, and a methoxy (B1213986) (-OCH3) group at position 4. This specific arrangement of substituents dictates the electron distribution within the aromatic ring and, consequently, its susceptibility to various chemical transformations.

The isophthalonitrile core is inherently electron-deficient due to the strong electron-withdrawing nature of the two cyano groups through both inductive and resonance effects. This electron deficiency is further intensified by the presence of three chlorine atoms, which are also strongly electronegative and exert a powerful inductive electron-withdrawing effect. The aromatic ring is, therefore, highly "activated" towards nucleophilic attack. This is a key feature of its reactivity profile.

The primary mode of reaction for this compound is expected to be nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the substituents, typically a halide ion. The presence of multiple electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pubnih.gov The positions ortho and para to the electron-withdrawing cyano groups are the most activated sites for nucleophilic attack.

Influence of Trichloro and Methoxy Substituents on Isophthalonitrile Core Reactivity

The trichloro and methoxy substituents have profound and opposing electronic effects on the reactivity of the isophthalonitrile core.

The three chlorine atoms at positions 2, 5, and 6 significantly enhance the electrophilicity of the aromatic ring. Their strong inductive electron-withdrawing effect (-I) depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles. This activation is a general feature of halogenated aromatic compounds bearing other electron-withdrawing groups. pressbooks.publibretexts.orglibretexts.org

In contrast, the methoxy group at position 4 exerts a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, and more significantly, it has a strong electron-donating resonance effect (+R) due to the presence of lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring. libretexts.orglibretexts.orgnih.gov This resonance effect increases the electron density at the ortho and para positions relative to the methoxy group.

Comparative Studies with Analogous Chloroisophthalonitrile Derivatives

A comparative analysis of this compound with its structural analogs, primarily the widely used fungicide chlorothalonil (B1668833), provides valuable insights into its reactivity.

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a well-studied compound that serves as an excellent benchmark. wikipedia.org It is known to react with nucleophiles, such as glutathione, in biological systems. nih.gov This reaction proceeds via nucleophilic aromatic substitution, where one of the chlorine atoms is displaced. The major metabolite of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), which indicates that the chlorine at the 4-position is a primary site of nucleophilic attack. nih.govguilan.ac.irfao.orgwho.int

In this compound, the 4-position is already substituted with a methoxy group. This structural modification has significant implications for its reactivity compared to chlorothalonil. The methoxy group is generally a poorer leaving group than a chloride ion in nucleophilic aromatic substitution reactions. Therefore, nucleophilic attack is more likely to occur at one of the remaining chlorinated positions (2, 5, or 6).

Studies on the synthesis of chlorothalonil derivatives have shown that the chlorine atoms on the ring can be displaced by various nucleophiles, such as amines, to create new compounds with different biological activities. nih.govcabidigitallibrary.org For example, reaction of chlorothalonil with substituted anilines leads to the formation of diphenylamine (B1679370) derivatives, demonstrating the feasibility of nucleophilic substitution on this scaffold. nih.gov The electronic nature of the substituents on the incoming nucleophile can also influence the reactivity and the properties of the resulting products. nih.gov

The presence of the methoxy group in this compound, with its electron-donating resonance effect, would be expected to modulate the rate of these substitution reactions compared to the fully chlorinated analog. The precise impact on the reaction rate would depend on the position of attack and the nature of the nucleophile.

Interactive Data Table: Comparison of Substituent Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Cyano (-CN) | 1, 3 | -I (Strong) | -R (Strong) | Strongly Deactivating |

| Chloro (-Cl) | 2, 5, 6 | -I (Strong) | +R (Weak) | Deactivating |

| Methoxy (-OCH3) | 4 | -I (Weak) | +R (Strong) | Activating (Ortho/Para Directing) |

Future Directions and Emerging Research Areas Pertaining to 4 Methoxy 2,5,6 Trichloroisophthalonitrile

Exploration of Novel Synthetic Methodologies

Currently, 4-Methoxy-2,5,6-trichloroisophthalonitrile is principally generated through the methylation of its precursor, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), often using reagents like diazomethane. nih.govcabidigitallibrary.org This process is typically part of a derivatization strategy for gas chromatography analysis. nih.govcabidigitallibrary.org However, future research is anticipated to focus on developing more direct and innovative synthetic pathways.

Drawing inspiration from the synthesis of related compounds, new methodologies could emerge. For instance, the industrial production of the parent compound, chlorothalonil (B1668833), involves the chlorination of isophthalonitrile. google.comwikipedia.org Future research could explore selective chlorination of a methoxy-isophthalonitrile precursor. Additionally, research into novel chlorothalonil derivatives has involved substituting the 4-position chlorine atom with amino groups to create new amide compounds. cabidigitallibrary.org This suggests that future synthetic explorations for this compound might focus on nucleophilic substitution reactions at the 4-position of the tetrachloroisophthalonitrile ring with methoxide (B1231860) ions under various catalytic conditions. The development of one-pot multicomponent reactions, which are increasingly used for synthesizing complex heterocyclic compounds, could also offer a streamlined, environmentally friendly approach. growingscience.com

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Approach | Precursor(s) | Potential Catalyst/Reagent | Rationale |

|---|---|---|---|

| Direct Methoxylation | 2,4,5,6-Tetrachloroisophthalonitrile | Sodium Methoxide, Phase-transfer catalyst | Direct substitution of the 4-chloro group, a common reaction pathway for activated aromatic halides. |

| Chlorination of Methoxy (B1213986) Precursor | 4-Methoxyisophthalonitrile | Cl₂, UV light, Lewis acid catalyst | Analogous to the industrial synthesis of chlorothalonil from isophthalonitrile. google.comwikipedia.org |

| Cross-Coupling Reactions | 4-Bromo-2,5,6-trichloroisophthalonitrile, Methanol | Palladium or Copper catalyst | Modern catalytic methods for forming aryl-ether bonds. |

| Multi-Component Reaction | Simpler aromatic and nitrile precursors | Ionic liquid or Lewis acid catalyst | Green chemistry approach to build the molecule in a single step, inspired by modern heterocyclic synthesis. growingscience.comnih.gov |

Development of Advanced and High-Throughput Analytical Platforms

The detection of this compound and its parent compounds currently relies on established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netusgs.gov However, the push for greater sensitivity, speed, and field-portability is driving the development of next-generation analytical platforms.

Future research will likely focus on creating highly sensitive methods capable of detecting trace amounts in complex environmental matrices. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool that has been successfully used for other chlorothalonil metabolites, achieving low limits of quantification (LOQ) in the nanogram per liter range. nih.govnrw.de The development of direct-injection methods for water analysis, which require minimal sample preparation, will be a key area of advancement. nih.govnrw.de

Furthermore, there is a growing interest in high-throughput screening (HTS) methods to rapidly assess the presence of multiple pesticide metabolites in numerous samples. acs.orgtees.ac.uk These platforms, often automated, can be combined with advanced data processing to quickly identify target compounds in complex mixtures. acs.org The development of novel sensors also presents an exciting frontier. For example, a liquid crystal (LC)-based assay was recently developed for the parent compound chlorothalonil, demonstrating a limit of detection in the picogram per milliliter range. nih.gov Future work could adapt such sensor technologies for the specific and sensitive detection of its methoxylated metabolite.

Further Elucidation of Complex Transformation Pathways

The primary known transformation pathway relevant to this compound is the environmental degradation of chlorothalonil. Chlorothalonil degrades in soil and water to its main metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN). cabidigitallibrary.orgusgs.gov This conversion can occur through microbial degradation, abiotic hydrolysis, and photodegradation. nih.gov The 4-hydroxy metabolite is often more persistent and mobile than the parent chlorothalonil. cabidigitallibrary.org

Potential for Functional Material Design and Applications in Chemical Systems

While this compound has no current applications in materials science, its core chemical structure—an isophthalonitrile moiety—is a building block in various functional materials. Isophthalonitriles are precursors in the synthesis of polymers and other advanced materials. google.com The nitrile groups can be involved in polymerization reactions or can be chemically modified to introduce other functionalities.

Future research could explore the potential of this compound as a monomer or cross-linking agent in the creation of novel polymers. The presence of chlorine atoms and a methoxy group could impart specific properties such as flame retardancy, thermal stability, or altered solubility. There is also growing interest in photo-responsive materials, and compounds with aromatic cores, such as azobenzenes, are used to create materials that change properties upon light irradiation. mdpi.com Research could investigate if the electronic properties of the methoxy-trichloro-isophthalonitrile system could be harnessed for applications in photochromic or other smart materials. nih.gov Additionally, related methoxy-aromatic compounds have been used to synthesize carbon dots with specific functional properties, suggesting a potential pathway for converting this compound into novel nanomaterials. nih.gov

Table 2: Hypothetical Applications of this compound in Materials Science

| Application Area | Potential Role of the Compound | Desired Property | Rationale based on Related Compounds |

|---|---|---|---|

| Specialty Polymers | Monomer or Additive | Flame retardancy, Thermal stability | High chlorine content is known to impart flame retardant properties. |

| Photo-Responsive Materials | Photoswitchable Moiety | Change in color or conformation with light | Aromatic cores are central to many photochromic systems. mdpi.comnih.gov |

| Functional Nanomaterials | Carbon Source for Carbon Dots | Enhanced water dispersibility, specific bioactivity | Methoxy-aromatic compounds can be used to create functional carbon dots. nih.gov |

| Catalytic Systems | Ligand for Metal Complexes | Enhanced catalytic activity or selectivity | Nitrile groups can coordinate with metal centers. |

Integration with "Omics" Technologies in Environmental Studies

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the impact of chemicals on biological organisms and ecosystems. While no "omics" studies have focused specifically on this compound, research on its parent compound, chlorothalonil, and other pesticides provides a clear roadmap for future investigations.

Studies have shown that chlorothalonil exposure can alter the skin microbiome of amphibians and impact larval development and gene expression in insects like Drosophila melanogaster. nih.govmdpi.com Future transcriptomics and proteomics studies could reveal the specific cellular pathways disrupted by this compound in non-target organisms. Metabolomics, the large-scale study of small molecules (metabolites), is particularly promising. It can identify shifts in the metabolic networks of organisms exposed to a chemical, providing a functional readout of its biological effects. beyondpesticides.org For example, integrated transcriptomics and metabolomics revealed that 2-methoxy-1,4-naphthoquinone, another methoxylated aromatic compound, disrupts energy metabolism in fungi. nih.gov Applying these "omics" technologies to soil microbial communities or aquatic organisms exposed to this compound would provide a comprehensive picture of its environmental toxicology and its potential to disrupt ecosystem functions. beyondpesticides.org

Q & A

Basic: What are the primary environmental formation pathways of 4-Methoxy-2,5,6-trichloroisophthalonitrile?

Answer:

this compound is primarily formed as a degradation product of chlorothalonil (a broad-spectrum fungicide) under environmental conditions. In soil and aquatic systems, microbial activity drives the breakdown of chlorothalonil, yielding 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-CHT) as a key intermediate. This metabolite is further modified under aerobic or anaerobic conditions, with temperature and sediment composition influencing degradation kinetics (DT50: 5–30 days) . Hydrolysis studies under simulated food processing conditions also demonstrate its formation alongside other metabolites like R182281 and R613636, though analytical artifacts (e.g., 4-amino derivatives) require careful validation .

Basic: What analytical techniques are validated for detecting this compound in biological matrices?

Answer:

High-Resolution Mass Spectrometry (HRMS) paired with solid-phase microextraction (SPME) is widely used for trace detection in blood plasma and serum. For example, Protein Precipitation (PPT) and Phree™ cartridges effectively isolate the compound from complex matrices, achieving detection limits suitable for environmental exposure studies . Gas Chromatography-Mass Spectrometry (GC/MS) with non-polar columns (e.g., DB-1) and Kovats retention indices provides robust quantification in regulatory settings, as demonstrated in studies using standards with ≥99.6% purity .

Advanced: How can GC/MS parameters be optimized for accurate quantification of this compound?

Answer:

Key optimizations include:

- Column Selection : Use a DB-1 capillary column (100% dimethylpolysiloxane) for optimal resolution of chlorinated aromatic metabolites .

- Temperature Ramp : Gradual increases (e.g., 6°C/min) improve peak separation, reducing co-elution with matrix interferents.

- Carrier Gas : Helium at 1.2 mL/min enhances ionization efficiency in electron impact (EI) mode.

- Internal Standards : Deuterated analogs (if available) or structurally similar compounds (e.g., pentachlorobenzonitrile) minimize matrix effects .

Advanced: How can researchers resolve discrepancies in metabolite identification during hydrolysis studies?

Answer:

Contradictions often arise from artifactual formation of derivatives like 4-amino-2,5,6-trichloroisophthalonitrile. To address this:

- Control Experiments : Include sterile controls to distinguish enzymatic vs. non-enzymatic pathways.

- Isotopic Labeling : Use C-labeled chlorothalonil to track metabolite origins and confirm hydrolysis products.

- Multi-Method Validation : Cross-validate findings using LC-HRMS (for polar metabolites) and GC/MS (for volatile derivatives) .

Basic: What factors influence the environmental persistence of this compound?

Answer:

Persistence is governed by:

- Microbial Activity : Aerobic soils accelerate degradation (DT50: ~5 days) compared to anaerobic sediments (DT50: ~30 days) .

- Temperature : Elevated temperatures (e.g., during food processing) increase hydrolysis rates but may promote artifact formation .

- Sediment Binding : Strong adsorption to organic matter reduces bioavailability but prolongs residual presence in aquatic systems .

Advanced: How to design a bioaccumulation study for this compound in non-ruminants?

Answer:

- Dosing Regimen : Administer C-labeled chlorothalonil orally to track metabolite distribution.

- Sample Collection : Analyze liver, kidney, and adipose tissues, as chlorinated nitriles tend to accumulate in lipid-rich organs.

- Metabolite Profiling : Use HRMS to distinguish 4-OH-CHT from conjugates (e.g., glucuronides) and confirm residue definitions per regulatory guidelines .

Advanced: What validation criteria are critical for detecting this compound in complex matrices?

Answer:

- Matrix Effects : Assess ion suppression/enhancement using post-column infusion of internal standards.

- Recovery Rates : Validate extraction efficiency (≥70%) across spiked concentrations (e.g., 0.1–100 ppb) in representative matrices (e.g., soil, serum).

- Cross-Contamination Controls : Include blanks and duplicate samples to rule out artifacts during hydrolysis or derivatization .

Basic: What regulatory frameworks govern this compound residues in food commodities?

Answer:

The U.S. EPA and Food Standards Australia New Zealand (FSANZ) define residue limits for 4-OH-CHT in animal-derived products (e.g., dairy, meat) as chlorothalonil equivalents. For plant commodities, tolerance levels are established based on hydrolysis studies, with separate monitoring for chlorothalonil and R182281 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.